molecular formula C11H6F11N3O4 B12326671 1H-Pyrazole, 1-acetyl[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]methyl-4-nitro-(9CI)

1H-Pyrazole, 1-acetyl[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]methyl-4-nitro-(9CI)

Cat. No.: B12326671
M. Wt: 453.17 g/mol
InChI Key: ZUIXRXFLFBLJSO-UHFFFAOYSA-N
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Description

1H-Pyrazole, 1-acetyl[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]methyl-4-nitro- (9CI) is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with acetyl, heptafluoropropoxy, tetrafluoroethyl, and nitro groups Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

The synthesis of 1H-Pyrazole, 1-acetyl[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]methyl-4-nitro- involves several steps. One common method involves the cyclocondensation of appropriate precursors. For instance, the reaction of arylhydrazines with diketones can yield pyrazole derivatives . The specific reaction conditions, such as the choice of solvent, temperature, and catalysts, can significantly influence the yield and purity of the final product. Industrial production methods often employ eco-friendly procedures, including the use of heterogeneous catalytic systems and microwave-assisted reactions .

Chemical Reactions Analysis

1H-Pyrazole, 1-acetyl[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]methyl-4-nitro- undergoes various chemical reactions, including:

Scientific Research Applications

This compound has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazole, 1-acetyl[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]methyl-4-nitro- involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved .

Comparison with Similar Compounds

Similar compounds include other pyrazole derivatives, such as:

1H-Pyrazole, 1-acetyl[1-(heptafluoropropoxy)-1,2,2,2-tetrafluoroethyl]methyl-4-nitro- stands out due to its unique combination of substituents, which impart specific chemical and physical properties, making it suitable for specialized applications in various fields.

Properties

Molecular Formula

C11H6F11N3O4

Molecular Weight

453.17 g/mol

IUPAC Name

1-[3-methyl-4-nitro-5-[1,2,2,2-tetrafluoro-1-(1,1,2,2,3,3,3-heptafluoropropoxy)ethyl]pyrazol-1-yl]ethanone

InChI

InChI=1S/C11H6F11N3O4/c1-3-5(25(27)28)6(24(23-3)4(2)26)7(12,9(15,16)17)29-11(21,22)8(13,14)10(18,19)20/h1-2H3

InChI Key

ZUIXRXFLFBLJSO-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1[N+](=O)[O-])C(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F)C(=O)C

Origin of Product

United States

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